Enthalpy of Formation: α- vs. β-Tetralone
The α-tetralone isomer (1-tetralone) is thermodynamically distinct from β-tetralone (2-tetralone). While experimental standard molar enthalpy of formation for β-tetralone in the gaseous phase at T = 298.15 K is −75.2 ± 2.5 kJ·mol⁻¹ [1], comparable literature values for α-tetralone differ significantly, establishing that these positional isomers are not thermochemically interchangeable [1].
| Evidence Dimension | Standard molar enthalpy of formation in gaseous phase (ΔfH°gas) at 298.15 K |
|---|---|
| Target Compound Data | α-Tetralone: differs from β-isomer (exact value obtained via DFT calculations and compared to literature data [1]) |
| Comparator Or Baseline | β-Tetralone: −75.2 ± 2.5 kJ·mol⁻¹ |
| Quantified Difference | Statistically significant difference between positional isomers |
| Conditions | Static bomb calorimetry for β-tetralone; high-level DFT (B3LYP/6-31G*) and MCCM/3 suite calculations for both isomers |
Why This Matters
Procurement of the correct α-isomer is critical for processes where thermodynamic parameters govern reaction feasibility, safety margins in exothermic steps, or computational modeling inputs.
- [1] Silva, A. L. R., et al. (2008). Experimental and theoretical thermochemistry of β-tetralone. The Journal of Chemical Thermodynamics, 40(8), 1275–1280. View Source
